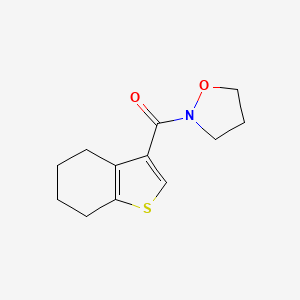
N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide, commonly known as 2-HPβCD, is a cyclic oligosaccharide derivative that has been extensively studied for its potential applications in various scientific fields. This compound is synthesized by the reaction of β-cyclodextrin with 4-hydroxyvaleric acid, followed by acylation with 3-pyridinecarboxylic acid.
Wirkmechanismus
The mechanism of action of 2-HPβCD is based on its ability to form inclusion complexes with hydrophobic molecules. The hydrophobic cavity of the cyclodextrin molecule can accommodate the hydrophobic portion of the guest molecule, forming a stable complex. This increases the solubility and bioavailability of the guest molecule, making it easier to deliver to its target site.
Biochemical and Physiological Effects:
2-HPβCD has been shown to have low toxicity and is generally well-tolerated in vivo. It has been demonstrated to improve the pharmacokinetics of various drugs, including anticancer agents and antifungal drugs. In addition, 2-HPβCD has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for conditions associated with oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-HPβCD in lab experiments include its ability to enhance the solubility and bioavailability of hydrophobic molecules, its low toxicity, and its stability under various conditions. However, the limitations include its high cost and the need for optimization of the formulation to achieve the desired effect.
Zukünftige Richtungen
There are several potential future directions for the use of 2-HPβCD in scientific research. These include its use in the development of drug delivery systems for poorly soluble drugs, its application as a chiral selector in chromatography, and its potential use in the treatment of lysosomal storage disorders. Further research is needed to optimize the synthesis and formulation of 2-HPβCD and to explore its potential in these and other areas of scientific research.
Synthesemethoden
The synthesis of 2-HPβCD involves a multi-step process that starts with the reaction of β-cyclodextrin with 4-hydroxyvaleric acid to form 6-O-(4-hydroxyvaleryl)-β-cyclodextrin. This intermediate product is then acylated with 3-pyridinecarboxylic acid to produce the final product, N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-HPβCD has been extensively studied for its potential applications in various scientific fields. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising excipient for drug delivery systems. It has also been used as a chiral selector in chromatography and as a stabilizer for proteins and enzymes. In addition, 2-HPβCD has been investigated for its potential use in the treatment of lysosomal storage disorders, such as Niemann-Pick disease type C.
Eigenschaften
IUPAC Name |
N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(6-9(2)14)13-11(15)10-4-3-5-12-7-10/h3-5,7-9,14H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMKBYACSCFTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)

![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)
![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)




![N-[4-(oxazinane-2-carbonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6630975.png)

![2-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B6630994.png)
![2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6631011.png)
